molecular formula C17H29N3 B8345277 4-(4-Isopropylpiperazin-1-yl)-1-phenylbutylamine

4-(4-Isopropylpiperazin-1-yl)-1-phenylbutylamine

Cat. No. B8345277
M. Wt: 275.4 g/mol
InChI Key: SPBPQOHEWJMHPV-UHFFFAOYSA-N
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Patent
US07427632B2

Procedure details

To a solution of 1-(4-isopropylpiperazin-1-yl)-4-phenylbutane-1,4-dione 4-oxime (625 mg, 2.0 mmol) in 10 mL of THF was slowly added lithium aluminum hydride (250 mg, 6.6 mmol). The reaction flask was heated at 70° C. for 4 h after which time the flask was cooled to 0 C and the reaction was quenched by slow addition of water and 1 N sodium hydroxide. The biphasic mixture was filtered through a pad of diatomaceous earth, and the filtered solution was concentrated to dryness to afford 536 mg (98%) of the title compound as a crude residue that was used without further purification.
Name
1-(4-isopropylpiperazin-1-yl)-4-phenylbutane-1,4-dione 4-oxime
Quantity
625 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10](=O)[CH2:11][CH2:12][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:14]O)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][CH2:12][CH:13]([NH2:14])[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:6][CH2:5]1)([CH3:3])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-(4-isopropylpiperazin-1-yl)-4-phenylbutane-1,4-dione 4-oxime
Quantity
625 mg
Type
reactant
Smiles
C(C)(C)N1CCN(CC1)C(CCC(=NO)C1=CC=CC=C1)=O
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0 C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by slow addition of water and 1 N sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The biphasic mixture was filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtered solution was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCN(CC1)CCCC(C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 536 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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